molecular formula C10H16N2O11P2 B146983 Thymidine-5'-diphosphate CAS No. 125376-11-6

Thymidine-5'-diphosphate

Cat. No. B146983
M. Wt: 402.19 g/mol
InChI Key: UJLXYODCHAELLY-XLPZGREQSA-N
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Description

Thymidine-5’-diphosphate (dTDP) is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is an ester of pyrophosphoric acid with the nucleoside thymidine . dTDP consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine .


Synthesis Analysis

Thymidine-5’-diphosphate is produced by thymidylate kinase (TMPK) catalyzed phosphorylation of 5’-thymidine monophosphate (dTMP), which requires ATP and Mg2+ . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .


Molecular Structure Analysis

The molecular structure of Thymidine-5’-diphosphate consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine . The empirical formula is C10H16N2O11P2 and the molecular weight is 402.19 .


Chemical Reactions Analysis

Thymidine-5’-diphosphate is further catalyzed by TMPK to thymidine 5’-triphosphate (dTTP) .


Physical And Chemical Properties Analysis

Thymidine-5’-diphosphate is a powder that is soluble in water . It has a molar mass of 402.19 .

Scientific Research Applications

Identification in Bacterial Synthesis

Thymidine diphosphate rhamnose was identified in Lactobacillus acidophilus, indicating its role in nucleotide synthesis within bacteria. This compound, featuring thymidine-5'-monophosphate linked to rhamnose-1-phosphate, highlights a potential metabolic function within microbial DNA synthesis (Okazaki, 1960).

Role in Cell Culture Techniques

In clinical cytogenetics, thymidine-5'-diphosphate plays a crucial role in lymphocyte culture techniques. It's used for inducing synchronous cell division, demonstrating its importance in understanding cell replication and genetic analysis (Wheater & Roberts, 1987).

Structural Analysis in Enzymatic Reactions

The structure of thymidine diphosphate in the active site of staphylococcal nuclease was studied, providing insights into the molecular mechanisms of enzyme-inhibitor interactions. This research is crucial for understanding the detailed functioning of enzymes at the molecular level (Furie et al., 1974).

Involvement in DNA Precursor Pools

Thymidine-5'-diphosphate is significant in maintaining the pools of deoxyribonucleoside triphosphates in sea urchin eggs, highlighting its role in DNA synthesis and cellular replication processes (Mathews, 1975).

Recognition in Chemical Receptors

Studies have demonstrated the selective recognition of thymidine mono- and diphosphate nucleotides by ditopic receptors, underscoring the compound's significance in bioanalytical chemistry and molecular recognition (Aoki & Kimura, 2000).

Enzymatic Synthesis and Drug Targeting

Thymidine-5'-diphosphate is a key substrate in the enzymatic synthesis of DNA precursors. Its relevance in pharmaceutical research is evident, particularly in developing inhibitors for bacterial and viral targets (Cui et al., 2013).

Safety And Hazards

Thymidine-5’-diphosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes damage to organs . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Thymidine-5’-diphosphate may be used to study the distribution and kinetics of various nucleoside diphosphate kinases and dTDP specific nucleoside diphosphate kinases . It is also a key product of pyrimidine synthesis in organisms , indicating its potential importance in future research and applications.

properties

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLXYODCHAELLY-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027011
Record name Thymidine 5′-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dTDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Thymidine-5'-diphosphate

CAS RN

491-97-4
Record name Thymidine 5′-(trihydrogen diphosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine 5′-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYMIDINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dTDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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